molecular formula C18H16N2O2 B4191883 3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione

3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione

Cat. No.: B4191883
M. Wt: 292.3 g/mol
InChI Key: GVAXPSUDSSRLSV-UHFFFAOYSA-N
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Description

3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione is a nitrogen-containing heterocyclic compound. This compound belongs to the class of quinazolinone derivatives, which are known for their significant biological activities, including anticancer, diuretic, and antibacterial properties .

Preparation Methods

The synthesis of 3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione can be achieved through a double cyclocondensation cascade using anthranilamide and ethyl levulinate. This method involves the use of heterogeneous Brønsted acid catalysts, such as Amberlyst® 15, and mechanochemical activation to shorten the reaction time to three hours compared to the 24 hours needed under conventional conditions . This green procedure is environmentally benign and sustainable, making it suitable for industrial production.

Chemical Reactions Analysis

3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its anticancer properties may be due to its ability to inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

3a-methyl-4-phenyl-2,3-dihydropyrrolo[1,2-a]quinazoline-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-18-12-11-16(21)20(18)15-10-6-5-9-14(15)17(22)19(18)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAXPSUDSSRLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)N1C3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione
Reactant of Route 2
3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione
Reactant of Route 3
3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione
Reactant of Route 4
3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione
Reactant of Route 5
3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione
Reactant of Route 6
3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione

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